Home > Products > Screening Compounds P135280 > 1-Cyclopropylpiperazine dihydrobromide
1-Cyclopropylpiperazine dihydrobromide - 159974-58-0

1-Cyclopropylpiperazine dihydrobromide

Catalog Number: EVT-3243161
CAS Number: 159974-58-0
Molecular Formula: C7H16Br2N2
Molecular Weight: 288.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is primarily sourced from chemical suppliers and is often used in laboratory research. It falls under the category of cyclic amines due to its piperazine core structure, which consists of a six-membered ring containing two nitrogen atoms.

Synthesis Analysis

The synthesis of 1-cyclopropylpiperazine dihydrobromide can be achieved through several methods, with one common approach involving the reaction of cyclopropylamine with piperazine in the presence of hydrobromic acid. The following steps outline a typical synthesis pathway:

  1. Starting Materials: Cyclopropylamine and piperazine are the primary reactants.
  2. Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at moderate temperatures (around 50-70°C).
  3. Formation of Dihydrobromide: Upon the addition of hydrobromic acid, the product forms as a dihydrobromide salt, which can be isolated by crystallization.

Technical Parameters

  • Reaction Time: Usually ranges from several hours to overnight.
  • Yield: The yield can vary but is typically optimized through adjustments in temperature and concentration.
Molecular Structure Analysis

The molecular structure of 1-cyclopropylpiperazine dihydrobromide features a cyclopropyl group attached to a piperazine ring. The structural formula can be represented as follows:

  • InChI Key: JDJNSFSTSJWJFA-UHFFFAOYSA-N
  • SMILES Representation: C1CC1N2CCNCC2.Br.Br

Structural Characteristics

  • The cyclopropyl group introduces strain into the molecule, influencing its reactivity and interaction with biological targets.
  • The piperazine moiety contributes to the basicity and solubility properties of the compound.
Chemical Reactions Analysis

1-Cyclopropylpiperazine dihydrobromide can participate in various chemical reactions due to its functional groups:

Types of Reactions

  • Substitution Reactions: The nitrogen atoms can undergo nucleophilic substitution reactions with various electrophiles.
  • Acid-Base Reactions: As a basic compound, it can react with acids to form salts.
  • Reduction Reactions: Under specific conditions, it may undergo reduction to yield different derivatives.

Common Reagents and Conditions

  • Substitution: Common reagents include alkyl halides or acyl chlorides.
  • Reduction: Reducing agents such as lithium aluminum hydride may be employed under anhydrous conditions.
Mechanism of Action

The mechanism of action for 1-cyclopropylpiperazine dihydrobromide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act primarily as a serotonin receptor modulator, influencing serotonin pathways that are critical for mood regulation.

Relevant Data

  • Target Receptors: Primarily interacts with serotonin receptors (5-HT receptors).
  • Biological Effects: Potential anxiolytic and antidepressant effects have been noted in preliminary studies.
Physical and Chemical Properties Analysis

1-Cyclopropylpiperazine dihydrobromide exhibits several notable physical and chemical properties:

PropertyValue
Molecular FormulaC7H16Br2N2C_7H_{16}Br_2N_2
Molecular Weight199.12 g/mol
Melting PointApproximately 200°C
SolubilitySoluble in water
AppearanceWhite crystalline solid

Physical Characteristics

The compound is typically encountered as a white crystalline solid, indicating good purity and stability under standard laboratory conditions.

Applications

1-Cyclopropylpiperazine dihydrobromide has several applications in scientific research:

  • Neuropharmacology Studies: Used to investigate the role of serotonin receptors in mood disorders.
  • Medicinal Chemistry: Serves as a lead compound for developing new antidepressants or anxiolytics.
  • Synthetic Intermediate: Acts as an intermediate in the synthesis of more complex organic molecules.
Introduction to Piperazine-Based Molecular Scaffolds in Medicinal Chemistry

Piperazine derivatives represent a privileged scaffold in contemporary drug discovery, characterized by a six-membered heterocyclic ring featuring two nitrogen atoms at opposing positions (1,4-positions). This distinctive architecture confers exceptional versatility in molecular design, enabling interactions with diverse biological targets through hydrogen bonding, ionic interactions, and hydrophobic contacts. The piperazine nucleus enhances key pharmacokinetic properties—including water solubility, membrane permeability, and oral bioavailability—due to its balanced basicity (pKa ~9 for the secondary nitrogens) and polar surface area [1]. Over 100 FDA-approved drugs incorporate this moiety, spanning therapeutic domains such as antipsychotics (e.g., aripiprazole), antihistamines (e.g., cetirizine), and antimicrobials (e.g., ciprofloxacin) [3]. The scaffold’s structural plasticity allows extensive N-functionalization, facilitating the development of tailored derivatives with optimized target affinity and metabolic stability.

Structural Significance of N-Substituted Piperazine Derivatives

N-substituted piperazines, exemplified by 1-cyclopropylpiperazine, exhibit enhanced pharmacological profiles compared to unmodified piperazines due to strategic steric and electronic modifications:

  • Stereoelectronic Modulation: The cyclopropyl substituent introduces significant conformational constraints and electron-donating effects. This small, highly strained carbocycle elevates the nitrogen’s basicity (pKa shift ~0.5–1.0 units) while reducing ring flexibility, as confirmed by DFT studies showing a 5–7 kcal/mol energy difference between equatorial and axial conformers [2] [4]. This rigidity enhances selectivity for complementary biological targets.

  • Hydrogen Bonding Capacity: The secondary nitrogen (N4) retains hydrogen bond-donating capability, while the tertiary nitrogen (N1) functions as a hydrogen bond acceptor. This dual functionality enables simultaneous interactions with aspartate residues (e.g., in GPCRs) and hydrophobic pockets, as observed in 5-HT₁A ligands like buspirone and flibanserin [5].

  • Metabolic Stabilization: Cyclopropyl groups mitigate oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, due to their saturated, high-bond-strength carbon framework. This reduces dealkylation pathways common in N-methylpiperazines [1] [3].

  • Bioisosteric Utility: 1-Cyclopropylpiperazine serves as a bioisostere for larger N-arylpiperazines, maintaining target engagement while improving solubility. For instance, replacing N-phenylpiperazine with the cyclopropyl analogue increases aqueous solubility by ~1.5 log units without compromising serotonin receptor affinity [5] [8].

Table 1: Impact of N-Substituents on Piperazine Properties

N-SubstituentLogP ChangeSolubility (mg/mL)Key Biological Activity
Methyl+0.285.2Antipsychotic (e.g., trifluoperazine)
Phenyl+1.80.9Serotonin modulation (e.g., flibanserin)
Cyclopropyl+0.532.7GPCR targeting (e.g., drug candidates)
Ethylcarbonyl-0.3112.4Antibacterial (e.g., piperacillin)

Data compiled from medicinal chemistry literature [1] [3] [5]

Notably, cyclopropyl substitution enables unique interactions with hydrophobic enzyme subpockets, as demonstrated in kinase inhibitors where it occupies a conserved cleft near the ATP-binding site [3].

Rationale for Dihydrobromide Salt Formation in Alkaloid Optimization

Conversion of 1-cyclopropylpiperazine to its dihydrobromide salt (C₇H₁₄N₂·2HBr) addresses critical limitations of free bases in pharmaceutical development:

  • Solubility Enhancement: The free base exhibits moderate water solubility (0.94 g/cm³ at 20°C) [8], limiting absorption kinetics. Salt formation protonates both nitrogens, generating a hydrophilic ionic lattice that boosts solubility by >200% (typically >200 mg/mL for dihydrobromide salts), facilitating aqueous formulation and rapid gastrointestinal dissolution [1].

  • Crystalline Stability: Dihydrobromide salts form high-melting-point solids (>200°C) due to strong ionic interactions and hydrogen bonding networks. This reduces hygroscopicity and improves shelf-life compared to hydrobromide monosalts or free bases, which may exhibit deliquescence [7] [10].

  • Counterion Effects: Bromide ions participate in crystalline packing via N–H···Br⁻ hydrogen bonds (bond length ~2.8 Å), enhancing lattice stability without altering molecular conformation. DFT analyses confirm minimal distortion (<0.5%) in the piperazine ring geometry upon salt formation [4] [10].

  • Ionization Control: At physiological pH (7.4), the dihydrobromide salt provides a pH microenvironment favoring the monocationic species (protonated at N4), which optimally balances membrane permeability and target binding. This contrasts with free bases requiring in vivo protonation, which varies with gastrointestinal pH [1] [3].

Table 2: Physicochemical Properties of 1-Cyclopropylpiperazine vs. Dihydrobromide Salt

PropertyFree BaseDihydrobromide SaltChange (%)
Molecular Weight126.20 g/mol329.03 g/mol+160.7%
Water Solubility32.7 mg/mL>200 mg/mL>500%
Melting PointNot applicable (liquid)>200°C (dec.)
LogD (pH 7.4)0.19-1.05-650%
Vapor Pressure0.3 mmHg (25°C)<0.01 mmHg (25°C)-97%

Data derived from supplier specifications and computational analyses [7] [8] [10]

The dihydrobromide form thus enables parenteral formulations and enhances solid-state stability—critical for preclinical development phases where compound handling and storage are paramount.

Research Objectives and Knowledge Gaps in Cyclopropyl-Piperazine Chemistry

Despite emerging applications, fundamental and applied research gaps persist for 1-cyclopropylpiperazine dihydrobromide:

  • Conformational Dynamics: While DFT studies identify the Cs-symmetric equatorial-equatorial conformer as the gas-phase minimum [2] [4], solvated-phase behavior remains uncharacterized. Molecular dynamics simulations suggest water induces pseudorotation (energy barrier ~3 kcal/mol), potentially modulating receptor binding. Experimental validation via cryo-electron microscopy or NMR is lacking.

  • Structure-Activity Relationships (SAR): Systematic SAR for cyclopropyl-piperazine hybrids is underdeveloped compared to aryl analogues. Key unknowns include:

  • Optimal linker length between piperazine and pharmacophores (e.g., chalcone hybrids require 3–4 methylene units for antitumor activity) [3]
  • Electronic effects of cyclopropyl substituents (e.g., 2-phenylcyclopropyl vs. unsubstituted)
  • Stereoselectivity in chiral derivatives (e.g., trans-2-methylcyclopropyl analogues)

  • Metabolic Fate: Phase I metabolism studies are absent. In silico predictions (e.g., StarDrop™) indicate dominant CYP2D6-mediated hydroxylation at cyclopropyl C2/C3 positions (60% likelihood), but enzyme induction potential and metabolite identification require empirical validation.

  • Target Identification: The scaffold’s polypharmacology is poorly mapped. Beyond known 5-HT₁A/α1-adrenergic interactions [5], kinase screening reveals affinity for PIM1 (Kd ~140 nM) and CLK2 (Kd ~380 nM), suggesting unexplored oncology applications.

  • Salt-Specific Effects: Dihydrobromide vs. dihydrochloride performance differences are unquantified. Bromide’s larger ionic radius (196 pm vs. 181 pm) may alter crystal packing density, potentially influencing dissolution rates and solid-form stability.

Priority research objectives include:

  • Developing regioselective N-functionalization protocols avoiding quaternary salt formation
  • Characterizing solid-state structure via X-ray crystallography
  • Establishing in vitro-in vivo correlation (IVIVC) for salt formulations
  • Profiling off-target binding using chemoproteomics

Table 3: Key Derivatives of 1-Cyclopropylpiperazine Dihydrobromide and Their Applications

Derivative StructureBiological ActivityPotency (IC₅₀/Kd)Research Application
Chalcone-C₃H₆-piperazine-C₃H₅Antiproliferative (A549 cells)0.19 μMAnticancer lead optimization [3]
Flavone-7-O-C₄H₈-piperazine-C₃H₅T47D breast cancer inhibition1.42 μMApoptosis induction studies [3]
Quinoline-2-(N-cyclopropylpiperazinyl)Histamine H₃ receptor antagonism8.3 nMCNS drug discovery [7]
Sulfonylpiperazine-C₃H₅-chrysinDual SK-OV-3/HeLa inhibition4.67–12.67 μg/mLCombination therapy development [3]

Properties

CAS Number

159974-58-0

Product Name

1-Cyclopropylpiperazine dihydrobromide

IUPAC Name

1-cyclopropylpiperazine;dihydrobromide

Molecular Formula

C7H16Br2N2

Molecular Weight

288.02

InChI

InChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H

InChI Key

CVUIDGROGBCNHZ-UHFFFAOYSA-N

SMILES

C1CC1N2CCNCC2.Br.Br

Canonical SMILES

C1CC1N2CCNCC2.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.